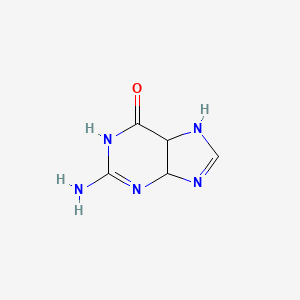
1,4-Dihydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of the dihydroquinoline moiety in this compound makes it a compound of interest for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of α,β-unsaturated aldehydes with amines under catalytic conditions. For example, the morpholine-catalyzed [4+2] annulation reaction between o-(tosylamino)phenyl-p-quinone methides and ynals has been reported to yield 4-aryl-1,4-dihydroquinolines . Another method involves the condensation of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Substitution reactions involving halides, thiols, and other nucleophiles can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as alkyl halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
1,4-Dihydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, catalysts, and materials
Mécanisme D'action
The mechanism of action of 1,4-Dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound’s ability to interact with these enzymes makes it a potential candidate for antimicrobial and anticancer therapies.
Comparaison Avec Des Composés Similaires
1,4-Dihydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
Quinoline: A parent compound with a wide range of biological activities.
1,2-Dihydroquinoline: Another hydrogenated derivative with different chemical properties.
4-Hydroxy-2-quinolone: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
50741-28-1 |
|---|---|
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1,4-dihydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H8N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,7,12H,5H2 |
Clé InChI |
DOEVVVVMWIGBFG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


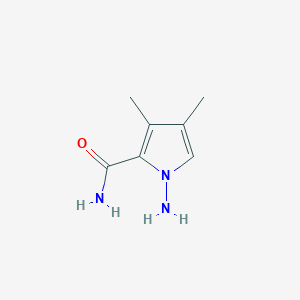

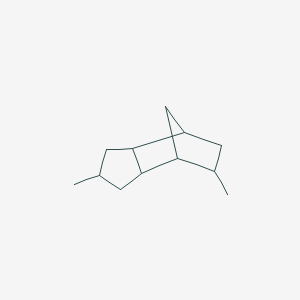
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
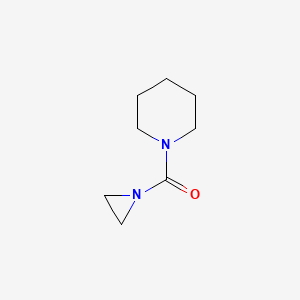

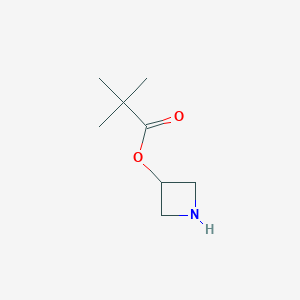
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
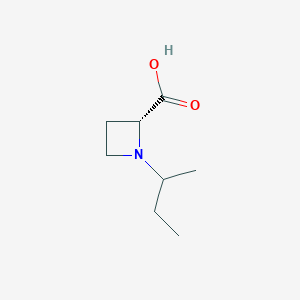
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
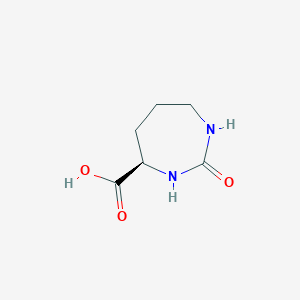
![Cyclopenta[b]indole](/img/structure/B15071945.png)
